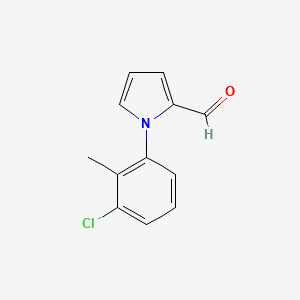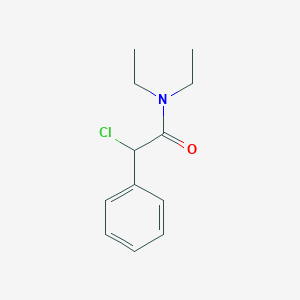
2-氯-N,N-二乙基-2-苯乙酰胺
描述
2-chloro-N,N-diethyl-2-phenylacetamide is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . It is a chlorinated amide derivative of phenylacetamide and is known for its various applications in scientific research and industry.
科学研究应用
2-chloro-N,N-diethyl-2-phenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用机制
Target of Action
The primary target of 2-chloro-N,N-diethyl-2-phenylacetamide is ergosterol present on the fungal plasma membrane . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Mode of Action
2-chloro-N,N-diethyl-2-phenylacetamide interacts with ergosterol, likely binding to it . This interaction may disrupt the integrity of the fungal cell membrane, leading to cell death . Additionally, the compound may inhibit DNA synthesis by inhibiting thymidylate synthase .
Biochemical Pathways
The compound’s interaction with ergosterol disrupts the normal functioning of the fungal cell membrane, affecting various biochemical pathways within the cell . The inhibition of thymidylate synthase can disrupt DNA synthesis, further affecting the cell’s ability to replicate and survive .
Result of Action
The binding of 2-chloro-N,N-diethyl-2-phenylacetamide to ergosterol and the potential inhibition of thymidylate synthase result in the disruption of the fungal cell membrane and inhibition of DNA synthesis . These actions lead to cell death, demonstrating the compound’s antifungal potential .
生化分析
Biochemical Properties
2-chloro-N,N-diethyl-2-phenylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of 2-chloro-N,N-diethyl-2-phenylacetamide on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, thereby affecting various cellular functions .
Molecular Mechanism
The molecular mechanism of 2-chloro-N,N-diethyl-2-phenylacetamide involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N,N-diethyl-2-phenylacetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular functions, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-chloro-N,N-diethyl-2-phenylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research .
Metabolic Pathways
2-chloro-N,N-diethyl-2-phenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through dealkylation and hydrolysis, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are essential for understanding the compound’s overall biochemical activity and its impact on cellular functions .
Transport and Distribution
The transport and distribution of 2-chloro-N,N-diethyl-2-phenylacetamide within cells and tissues are critical for its biochemical activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution pattern influences the compound’s effectiveness and its interactions with cellular components .
Subcellular Localization
The subcellular localization of 2-chloro-N,N-diethyl-2-phenylacetamide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
2-chloro-N,N-diethyl-2-phenylacetamide can be synthesized through the reaction of N,N-diethyl-2-phenylacetamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert solvent like dichloromethane . The reaction typically occurs under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of 2-chloro-N,N-diethyl-2-phenylacetamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反应分析
Types of Reactions
2-chloro-N,N-diethyl-2-phenylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N,N-diethyl-2-phenylacetamide and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Substituted amides, thiolamides, or alkoxyamides.
Hydrolysis: N,N-diethyl-2-phenylacetamide and hydrochloric acid.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.
相似化合物的比较
Similar Compounds
N,N-diethyl-2-phenylacetamide: A non-chlorinated analog with similar chemical properties but different reactivity.
2-chloro-N-phenylacetamide: A structurally related compound with a single ethyl group, exhibiting different biological activities.
Uniqueness
2-chloro-N,N-diethyl-2-phenylacetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its chlorinated amide group enhances its nucleophilicity and potential for various chemical transformations, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
2-chloro-N,N-diethyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCSCGPEXJYFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407108 | |
| Record name | 2-chloro-N,N-diethyl-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65117-31-9 | |
| Record name | α-Chloro-N,N-diethylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65117-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N,N-diethyl-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


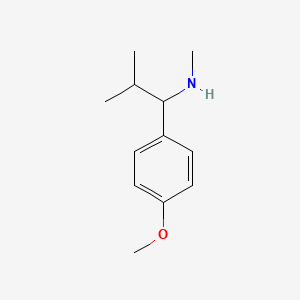
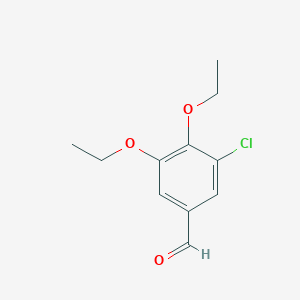
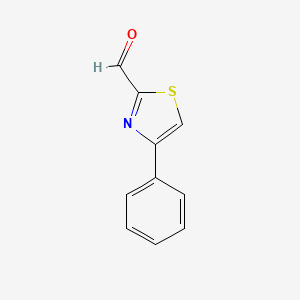


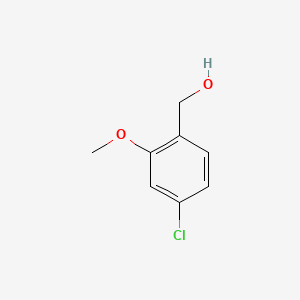
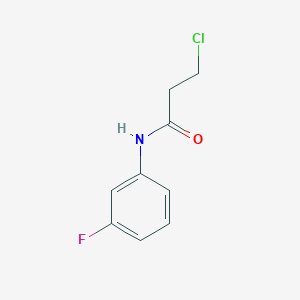
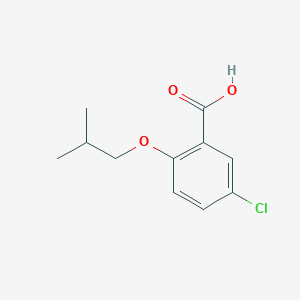
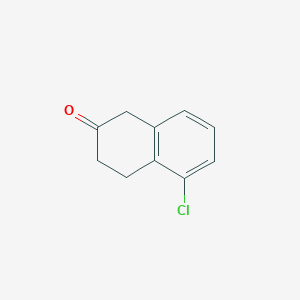



![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)
